molecular formula C5H6Cl4O2 B13831465 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane CAS No. 4362-44-1

4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane

Cat. No.: B13831465
CAS No.: 4362-44-1
M. Wt: 239.9 g/mol
InChI Key: DADNQTMXKHQSRJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is an organic compound characterized by the presence of both chloromethyl and trichloromethyl groups attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with trichloromethyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloromethyl and trichloromethyl groups.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.

    Addition Reactions: The trichloromethyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use as a building block for drug development.

    Materials Science: Utilized in the preparation of polymers and other advanced materials.

    Agricultural Chemistry: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane involves its reactivity due to the presence of chloromethyl and trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl Methyl Ether: Similar in structure but lacks the trichloromethyl group.

    Trichloromethyl Ketone: Contains the trichloromethyl group but lacks the dioxolane ring.

    1,3-Dioxolane Derivatives: Various derivatives with different substituents on the dioxolane ring.

Uniqueness

4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is unique due to the combination of chloromethyl and trichloromethyl groups on a dioxolane ring

Properties

CAS No.

4362-44-1

Molecular Formula

C5H6Cl4O2

Molecular Weight

239.9 g/mol

IUPAC Name

4-(chloromethyl)-2-(trichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C5H6Cl4O2/c6-1-3-2-10-4(11-3)5(7,8)9/h3-4H,1-2H2

InChI Key

DADNQTMXKHQSRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C(Cl)(Cl)Cl)CCl

Origin of Product

United States

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